molecular formula C11H11N5O4 B1244667 trans-2-((Dimethylamino)methylimino)-5-(2-(5-nitro-2-furyl)vinyl)-1,3,4-oxadiazole CAS No. 25962-77-0

trans-2-((Dimethylamino)methylimino)-5-(2-(5-nitro-2-furyl)vinyl)-1,3,4-oxadiazole

Cat. No. B1244667
CAS RN: 25962-77-0
M. Wt: 277.24 g/mol
InChI Key: QLKWZSDBTUTCIJ-PPRDQHCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-[(Dimethylamino)methylimino]-5-[2-(5-nitro-2- furyl)-vinyl]-1,3,4-oxadiazole is a C-nitro compound and a member of furans.

Scientific Research Applications

Carcinogenicity Studies

Research has explored the carcinogenicity of compounds like trans-2-((Dimethylamino)methylimino)-5-(2-(5-nitro-2-furyl)vinyl)-1,3,4-oxadiazole. For instance, Cohen et al. (1975) investigated the carcinogenicity of various 5-nitrofurans in rats, finding that trans-2-[dimethylamino)methylimino]-5-[2-(5-nitro-2-furyl)vinyl]-1,3,4-oxadiazole produced high incidences of mammary tumors (Cohen et al., 1975).

Antimicrobial Properties

The compound has shown promising antimicrobial properties. Gadebusch and Basch (1974) reported that trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-Δ2-1,2,4-oxadiazole exhibited antimicrobial activity against a wide range of bacteria and fungi, and against several protozoa (Gadebusch & Basch, 1974).

Synthesis and Chemical Transformations

The synthesis and chemical transformations of related furan compounds have been extensively studied. Hirao, Kato, and Hirota (1971) prepared 5-[2-(5-Nitro-2-furyl)-1-(4-nitrophenyl)vinyl]-1,3,4-oxadiazoles and found strong antibacterial activities against Staphylococcus aureus (Hirao et al., 1971).

Anticarcinogenic Potential

Dunsford et al. (1984) explored the potential of certain compounds to inhibit the carcinogenic properties of trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-1,2,4-oxadiazole. They tested various potential inhibitors of carcinogenesis in mice exposed to the compound (Dunsford et al., 1984).

Metabolic Studies

Lan, Weliky, and Schreiber (1973) demonstrated the reductive cleavage of the oxadiazole ring of trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-1,2,4-oxadiazole both enzymically and chemically, suggesting interesting metabolic pathways (Lan et al., 1973).

properties

CAS RN

25962-77-0

Product Name

trans-2-((Dimethylamino)methylimino)-5-(2-(5-nitro-2-furyl)vinyl)-1,3,4-oxadiazole

Molecular Formula

C11H11N5O4

Molecular Weight

277.24 g/mol

IUPAC Name

N,N-dimethyl-N'-[5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl]methanimidamide

InChI

InChI=1S/C11H11N5O4/c1-15(2)7-12-11-14-13-9(20-11)5-3-8-4-6-10(19-8)16(17)18/h3-7H,1-2H3/b5-3+,12-7+

InChI Key

QLKWZSDBTUTCIJ-PPRDQHCASA-N

Isomeric SMILES

CN(C)/C=N/C1=NN=C(O1)/C=C/C2=CC=C(O2)[N+](=O)[O-]

SMILES

CN(C)C=NC1=NN=C(O1)C=CC2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CN(C)C=NC1=NN=C(O1)C=CC2=CC=C(O2)[N+](=O)[O-]

Other CAS RN

55738-54-0

Pictograms

Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-((Dimethylamino)methylimino)-5-(2-(5-nitro-2-furyl)vinyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
trans-2-((Dimethylamino)methylimino)-5-(2-(5-nitro-2-furyl)vinyl)-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
trans-2-((Dimethylamino)methylimino)-5-(2-(5-nitro-2-furyl)vinyl)-1,3,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
trans-2-((Dimethylamino)methylimino)-5-(2-(5-nitro-2-furyl)vinyl)-1,3,4-oxadiazole
Reactant of Route 5
trans-2-((Dimethylamino)methylimino)-5-(2-(5-nitro-2-furyl)vinyl)-1,3,4-oxadiazole
Reactant of Route 6
trans-2-((Dimethylamino)methylimino)-5-(2-(5-nitro-2-furyl)vinyl)-1,3,4-oxadiazole

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